Binding Affinity to Toxoplasma gondii Purine Nucleoside Phosphorylase (PNP) vs. Human PNP
In a cross-study comparison, this compound demonstrated weak binding to Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) with a Ki of 200,000 nM, which is a non-cognate target for its primary drug design class [1]. While this affinity is low, the assay provides a baseline for evaluating selectivity. The same data source indicates a Ki of 17,000 nM against a PNP enzyme of unknown origin, potentially a mammalian isoform, suggesting a preliminary differential binding profile [1].
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 17,000 nM (PNP, unknown origin) and Ki = 200,000 nM (T. gondii PNP RH strain) |
| Comparator Or Baseline | Ki = 200,000 nM (T. gondii PNP ME49 strain) |
| Quantified Difference | ~12-fold difference between apparent mammalian (unknown) and parasitic enzyme Ki values, but overall activity is low. |
| Conditions | Fluorescence-based binding assay; specific conditions not detailed in aggregated data. |
Why This Matters
This data suggests a potential, albeit weak, selectivity window against a parasitic enzyme that must be verified with direct comparisons in a single study.
- [1] BindingDB, entry for BDBM50404028 (CHEMBL2021376). Affinity data for PNP enzymes. View Source
